1-Isobutyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride
Overview
Description
1-Isobutyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is of interest due to its potential biological activities and applications in various fields of scientific research .
Preparation Methods
The synthesis of 1-Isobutyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and isobutylamine.
Reaction Conditions: The reaction conditions often involve the use of strong acids like hydrochloric acid to facilitate the formation of the desired product.
Synthetic Routes: One common synthetic route involves the reaction of indole derivatives with isobutylamine under reflux conditions, followed by cyclization to form the azepinoindole structure
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
1-Isobutyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or ethanol, and specific catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Isobutyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives with potential biological activities.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer, antiviral, and antimicrobial activities.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals
Mechanism of Action
The mechanism of action of 1-Isobutyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride involves its interaction with specific molecular targets and pathways. These may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the specific biological context and the target of interest .
Comparison with Similar Compounds
1-Isobutyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride can be compared with other similar compounds, such as:
3,4,5,6-Tetrahydro-1H-azepino-[5,4,3-cd]indole: Lacks the isobutyl group, which may affect its biological activity and chemical properties.
1-Methyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole:
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
3-(2-methylpropyl)-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraene;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2.ClH/c1-11(2)9-17-10-13-6-7-16-8-12-4-3-5-14(17)15(12)13;/h3-5,10-11,16H,6-9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMKUZZSOJVSQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C2CCNCC3=C2C1=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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